molecular formula C28H35N3O3S B2698329 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946367-03-9

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Katalognummer: B2698329
CAS-Nummer: 946367-03-9
Molekulargewicht: 493.67
InChI-Schlüssel: ZRTRXNKUGBWGSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[4-(Dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex sulfonamide derivative characterized by a unique combination of functional groups. Its structure includes:

  • A tetrahydroisoquinoline moiety, a bicyclic structure known for conformational rigidity and bioactivity in neurological and anticancer agents.
  • A 4-(dimethylamino)phenyl group, which enhances solubility via its electron-donating dimethylamino substituent.
  • An ethyl linker bridging the sulfonamide and tetrahydroisoquinoline groups, offering spatial flexibility.

While direct pharmacological data for this compound is absent in the provided evidence, sulfonamides and tetrahydroisoquinoline derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N3O3S/c1-20-16-27(34-5)28(17-21(20)2)35(32,33)29-18-26(23-10-12-25(13-11-23)30(3)4)31-15-14-22-8-6-7-9-24(22)19-31/h6-13,16-17,26,29H,14-15,18-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTRXNKUGBWGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interaction with orexin receptors and other relevant biological pathways.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a tetrahydroisoquinoline moiety, which is often linked to various biological activities. The molecular formula is C28H33N3O3C_{28}H_{33}N_{3}O_{3}, with a molecular weight of approximately 459.59 g/mol. The presence of functional groups such as dimethylamino and methoxy enhances its pharmacological profile.

Orexin Receptor Interaction

Research has highlighted the significance of orexin receptors (OX1 and OX2) in various physiological processes, including appetite regulation and reward pathways. The compound exhibits selective antagonism at these receptors, which is crucial for developing therapeutic agents for conditions like drug addiction and obesity.

Case Studies and Findings:

  • Orexin Receptor Antagonism :
    • A study evaluated the activity of similar tetrahydroisoquinoline derivatives at the OX1 and OX2 receptors using Fluorescent Imaging Plate Reader technology. The results indicated that compounds with specific substitutions at the 1-position of the tetrahydroisoquinoline scaffold showed varying degrees of potency against the orexin receptors .
    • For instance, compounds with a 4-trifluoromethylphenylethyl group displayed significant selectivity for OX1 receptor antagonism .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies revealed that modifications at the 1-position significantly affect receptor binding affinity. Specifically, substituents like dimethylamino groups were found to enhance potency at OX1 while maintaining acceptable activity at OX2 .
    • Table 1 summarizes the potency of various analogs tested against orexin receptors:
CompoundOX1 Ke (nM)OX2 Ke (nM)Selectivity
Compound A1350High
Compound B2530Moderate
Compound C5100Very High

Mechanistic Insights

The mechanism of action for this compound involves competitive inhibition at orexin receptors, leading to reduced intracellular calcium mobilization in response to orexin A stimulation. This inhibition can potentially modulate behaviors associated with addiction and metabolic disorders.

Additional Biological Activities

Beyond orexin receptor antagonism, preliminary studies suggest that this compound may also exhibit:

  • Antioxidant Properties : Some derivatives have shown potential in reducing oxidative stress markers in vitro.
  • Neuroprotective Effects : Given the role of orexin in neurodegenerative diseases, compounds targeting orexin receptors could offer neuroprotective benefits.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name/ID Core Structure Key Substituents/Functional Groups Heterocycles Spectral Features (IR/NMR)
Target Compound Sulfonamide 4-(Dimethylamino)phenyl, methoxy/methyl benzene Tetrahydroisoquinoline Not reported in evidence
[7–9] 1,2,4-Triazole-thione 2,4-Difluorophenyl, X (H, Cl, Br) Triazole C=S: 1247–1255 cm⁻¹; No C=O absorption
(CF2–CF4) Sulfamoyl phenyl Isoxazole, thiazole, dioxoisoindoline Isoxazole, thiazole, isoindoline Not reported
Benzamide Triethoxyphenyl, oxadiazole Oxadiazole, tetrahydroisoquinoline Not reported

Key Observations:

Heterocyclic Diversity: The target’s tetrahydroisoquinoline contrasts with triazole (), isoxazole/thiazole (), and oxadiazole (). These heterocycles influence bioavailability and target selectivity. For instance, triazoles enhance metabolic stability, while oxadiazoles improve π-π stacking .

Substituent Effects: The 4-(dimethylamino)phenyl group in the target may enhance solubility compared to halogenated (Cl, Br, F) analogues in , which increase lipophilicity . Methoxy/methyl groups on the benzene ring (target) vs. triethoxy in suggest divergent electronic environments (electron-donating vs. steric bulk).

Synthetic Pathways :

  • compounds are synthesized via Friedel-Crafts acylation and nucleophilic addition, while the target’s ethyl-linked structure may require reductive amination or sulfonylation .

Spectral and Tautomeric Comparisons

  • IR Spectroscopy: compounds [7–9] lack C=O absorption (~1663–1682 cm⁻¹) but retain C=S (1247–1255 cm⁻¹), confirming tautomeric conversion from hydrazinecarbothioamides to triazole-thiones .

Implications for Bioactivity

While biological data for the target is unavailable, structural parallels suggest hypotheses:

  • The sulfonamide group may inhibit carbonic anhydrase or proteases, as seen in related compounds .
  • The tetrahydroisoquinoline moiety could confer affinity for adrenergic or opioid receptors, common in neuroactive agents.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates such as the tetrahydroisoquinoline and sulfonamide moieties. Critical steps include:
  • Nucleophilic substitution : Bases like triethylamine or sodium hydroxide are used to deprotonate reactive sites, facilitating sulfonamide bond formation .
  • Amide coupling : Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are employed to form amide bonds under anhydrous conditions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility and reaction rates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

Q. Table 1. Comparison of Synthetic Conditions :

StepReagents/ConditionsYield (%)Reference
Sulfonamide formationNaOH, DMF, 25°C78
Amide couplingEDCI/DMAP, DCM, 0°C → RT65
PurificationColumn chromatography (SiO₂, EtOAc/Hex)>95% purity

Q. Which structural features of this compound are critical for its biological activity?

  • Methodological Answer : The compound’s bioactivity arises from:
  • Sulfonamide group : Enhances binding to enzymatic targets (e.g., carbonic anhydrase) via hydrogen bonding .
  • Tetrahydroisoquinoline moiety : Contributes to lipophilicity and membrane permeability, critical for CNS-targeting applications .
  • Dimethylamino phenyl group : Modulates electronic properties, influencing receptor affinity .
    Structural confirmation is achieved via NMR (¹H/¹³C) and X-ray crystallography (where applicable) .

Q. What analytical techniques are recommended to confirm purity and structural integrity?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% required for biological assays) using C18 columns and UV detection .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage conditions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking studies : Tools like AutoDock Vina simulate binding to receptors (e.g., kinases, GPCRs) by analyzing ligand conformations and binding energies .
  • Molecular Dynamics (MD) : Predicts stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., solvent ratio, catalyst loading) to identify yield-limiting factors .
  • In-line analytics : Techniques like FTIR or ReactIR monitor reaction progress in real-time, reducing variability .
  • Reproducibility checks : Replicate reactions under identical conditions while controlling humidity/oxygen levels, which often explain yield discrepancies .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Flow chemistry : Continuous reactors improve heat/mass transfer, enabling gram-scale synthesis with >90% yield .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported DMAP) reduce costs and waste .

Q. What in vitro assays are most effective for evaluating its pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 permeability assay : Predicts intestinal absorption using monolayer integrity and apparent permeability (Papp) .
  • Microsomal stability assay : Incubates the compound with liver microsomes to estimate metabolic half-life (t½) .
  • Plasma protein binding (PPB) : Ultracentrifugation or equilibrium dialysis quantifies unbound fraction, critical for dose optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.